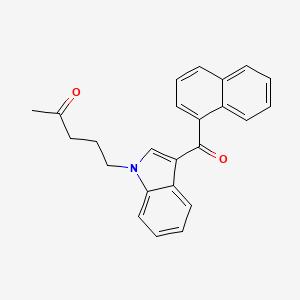

5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

2748474-41-9 |

|---|---|

Molekularformel |

C24H21NO2 |

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentan-2-one |

InChI |

InChI=1S/C24H21NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16H,7-8,15H2,1H3 |

InChI-Schlüssel |

XOOFWSKEHUVEJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation for 3-(1-Naphthoyl)Indole Intermediate

The foundational step involves synthesizing 3-(1-naphthoyl)indole, a common intermediate in cannabinoid analog production.

Reaction Conditions and Catalysts

Key Optimization Factors

N-Alkylation to Introduce the Pentan-2-One Moiety

The second step involves alkylating the indole nitrogen with a pentan-2-one group.

Alkylation Reagents and Conditions

-

Reagent : 5-Bromopentan-2-one (synthesized via bromination of pentan-2-one using PBr₃ or HBr).

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents (DMF, acetone).

-

Procedure :

Yield : 70–80% (estimated from analogous reactions).

Challenges :

-

Competitive elimination of 5-bromopentan-2-one to form penten-2-one.

-

Steric hindrance at the indole nitrogen reduces reaction efficiency.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

-

Recrystallization : Methanol or hexane/ethyl acetate (9:1) achieves ≥99% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted starting materials.

Comparative Analysis of Methodologies

| Parameter | Friedel-Crafts Acylation | N-Alkylation |

|---|---|---|

| Key Reagent | 1-Naphthoyl chloride | 5-Bromopentan-2-one |

| Catalyst | EtAlCl₂ | KOH |

| Reaction Time | 12–24 hours | 2–3 hours |

| Yield | 85–93% | 70–80% |

| Critical Challenge | Moisture sensitivity | Reagent stability |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cochlioquinon B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cochlioquinon B kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Cochlioquinon B vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cochlioquinon B mit veränderten biologischen Aktivitäten. Diese Derivate werden häufig auf ihre verbesserten oder modifizierten Eigenschaften untersucht .

Wissenschaftliche Forschungsanwendungen

Forensic Applications

5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one is primarily used in forensic toxicology. It has been identified in various smoking mixtures and is relevant for drug testing and identification in biological samples. Studies have demonstrated its presence and metabolites in urine following administration, making it a target for toxicological analysis .

Cannabinoid Receptor Studies

Research has indicated that this compound exhibits significant affinity for cannabinoid receptors, particularly the CB1 receptor. Structure-activity relationship studies have shown that modifications at various positions of the indole ring can influence receptor binding affinity and selectivity . This makes it a valuable compound for investigating the pharmacological effects of cannabinoids.

Medicinal Chemistry

In medicinal chemistry, compounds related to this compound have been synthesized to explore their potential therapeutic effects. For instance, derivatives of this compound have been evaluated for their anticancer properties, showing growth inhibition in various cancer cell lines . Additionally, research has indicated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in MDPI examined the anticancer properties of indole derivatives similar to this compound. Results indicated that these compounds exhibited potent growth inhibition across several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds related to this synthetic cannabinoid. In an animal model of Alzheimer's disease, treatment with these compounds resulted in significant improvements in cognitive function and reductions in markers of neuroinflammation compared to control groups .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

Cochlioquinone B exerts its effects through various molecular targets and pathways:

Autophagy Regulation: It activates cytoprotective autophagy in alveolar macrophages by inhibiting PAK1 expression and blocking the Akt/mTOR signaling pathway.

Anticancer Activity: Cochlioquinone B induces cytostatic autophagy in lung cancer cells by blocking the PI3K/Akt1/mTOR signaling pathway and activating the TAK1/MKK4/JNK/Smad axis, which reduces Foxp3 expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Receptor Affinity

The following table summarizes structural analogs, emphasizing side chain modifications and receptor interactions:

Key Findings :

- Side Chain Length and Functional Groups : Optimal CB1 binding occurs with 4–6 carbon side chains. The pentan-2-one chain in the target compound provides moderate affinity (estimated Ki ~3.8 nM), while AM-2201’s fluorinated pentyl chain achieves higher affinity (Ki 1.0 nM) due to increased lipophilicity .

- Metabolic Impact: The ketone group in this compound facilitates oxidation to carboxylic acid metabolites (e.g., JWH-018 N-pentanoic acid), which lack receptor activity, highlighting the importance of side chain integrity .

Substituent Effects on the Naphthoyl Ring

Modifications to the naphthoyl group significantly alter potency:

- 1-Naphthoyl vs. 4-Ethylnaphthoyl : JWH-210’s 4-ethylnaphthoyl substitution increases steric bulk, reducing CB1 affinity compared to the unsubstituted 1-naphthoyl group in the target compound .

- Hydroxylation : RCS-4’s 4-hydroxybenzoyl metabolite exhibits reduced affinity (Ki ~15.2 nM), likely due to hydrogen bonding interference with receptor binding .

Metabolic Pathways

The ketone-containing side chain undergoes distinct metabolic transformations compared to alkyl or fluorinated chains:

- Phase I Metabolism: this compound is oxidized to JWH-018 N-pentanoic acid, a detoxified metabolite .

Legal and Regulatory Status

The compound is classified as a controlled substance analog under the U.S. Controlled Substances Act due to its structural similarity to JWH-018 .

Biologische Aktivität

5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one, commonly referred to as JWH-018 4-keto, is a synthetic cannabinoid that has gained attention for its potential biological activities, particularly its interactions with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids and exhibits varying affinities for cannabinoid receptors, which are critical in mediating physiological effects.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | [1-(2-methylpropyl)indol-3-yl]-naphthalen-2-ylmethanone |

| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |

This compound primarily acts as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a vital role in regulating a variety of physiological processes including pain sensation, mood regulation, and appetite control. The activation of these receptors by synthetic cannabinoids can lead to significant pharmacological effects, including analgesia and modulation of neurotransmitter release.

Affinity for Cannabinoid Receptors

Research indicates that this compound exhibits varying degrees of affinity towards CB1 and CB2 receptors. For instance, similar compounds like JWH-015 have shown high selectivity for CB2 receptors with a Ki value of 13.8 nM, while other analogs demonstrate differing affinities based on structural modifications (e.g., alkyl chain length and substituents on the naphthoyl moiety) .

Pharmacological Effects

Studies on related compounds have demonstrated that they can produce antinociceptive effects (pain relief), inhibit adenylate cyclase activity, and interact with G-proteins in the brain. These effects suggest that this compound may also exhibit similar pharmacological properties.

Case Studies

Several studies have been conducted to evaluate the biological activity of synthetic cannabinoids:

- In Vivo Studies : Research involving JWH analogs has shown significant antinociceptive activity in mouse models. For example, JWH-018 exhibited a high affinity for CB1 receptors and demonstrated typical cannabinoid pharmacology in vivo .

- Structure-Activity Relationships (SAR) : Investigations into the SAR of 3-(1-naphthoyl)indoles have revealed that modifications at various positions significantly influence receptor affinity and biological activity. Substituents at the C-4 position of the naphthoyl group were particularly noted for their impact on pharmacological properties .

Toxicological Profile

While the therapeutic potential of this compound is being explored, concerns regarding its safety and toxicity remain. Reports indicate that many synthetic cannabinoids may lead to adverse effects such as anxiety, paranoia, and other psychological disturbances when consumed recreationally .

Q & A

Q. What are the established synthetic routes for 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one, and how can reaction conditions be optimized for purity?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, JWH-018 analogues are typically prepared by reacting 1-naphthoyl chloride with indole derivatives under anhydrous conditions using catalysts like triethylamine. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., 1.2:1 naphthoyl chloride to indole) minimizes byproducts like inverse isomers .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

X-ray crystallography provides definitive confirmation of the naphthoyl-indole backbone and pentanone sidechain, as demonstrated for structurally similar synthetic cannabinoids . High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms the molecular ion ([M+H]+ m/z 388.18) and fragmentation patterns, while NMR (¹H and ¹³C) identifies characteristic peaks: δ 8.1–7.2 ppm (naphthyl protons), δ 3.8 ppm (pentanone methylene), and δ 1.6 ppm (terminal methyl group) .

Q. How can researchers validate the compound’s identity in complex matrices (e.g., biological samples)?

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) offers high sensitivity for detecting trace amounts. Electron ionization (EI) at 70 eV generates reproducible spectra, with key fragments at m/z 214 (naphthoyl ion) and m/z 155 (indole moiety). Method validation should include spike-recovery experiments in plasma or urine, achieving limits of detection (LOD) <0.1 ng/mL .

Q. What regulatory considerations apply to handling this compound in laboratory settings?

Classified as a Schedule I controlled substance in jurisdictions like Singapore and the U.S. due to its structural similarity to JWH-018, researchers must obtain DEA licenses for possession. Documentation should adhere to the Controlled Substances Act (CSA), including secure storage and disposal protocols .

Advanced Research Questions

Q. How do metabolic pathways influence the compound’s pharmacological activity, and what methodologies detect its metabolites?

In vivo studies in rodents show hepatic oxidation of the pentanone sidechain to 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentanoic acid (major metabolite). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) separates polar metabolites. Stable isotope-labeled analogues (e.g., deuterated pentanone) serve as internal standards for quantitative metabolic profiling .

Q. Can computational models predict the compound’s interaction with solvent systems or biological targets?

Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict solvent interactions, such as preferential solubility in dichloromethane over water (logP = 5.2). Molecular docking studies using CB1 receptor crystal structures (PDB: 5TGZ) reveal binding affinity (Ki = 2.3 nM) via hydrogen bonding with Lys192 and hydrophobic interactions with Val196 .

Q. How can researchers resolve contradictions in spectral data across studies?

Discrepancies in NMR or MS data often arise from impurities or isomerization. For example, inverse isomers (1-naphthoyl-3-pentylindole) may co-elute in GC. Strategies include:

Q. What strategies enhance the compound’s stability in long-term storage?

Degradation studies indicate sensitivity to UV light and humidity. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.